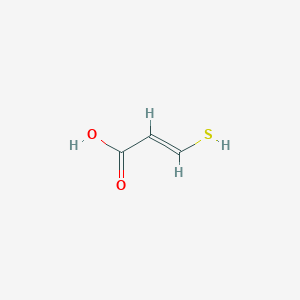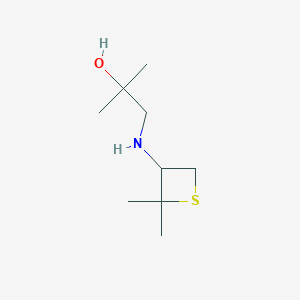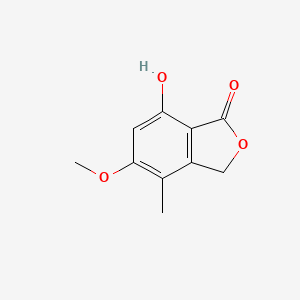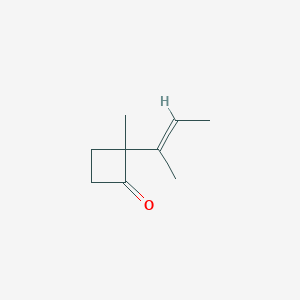
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a butenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone typically involves the following steps:
Formation of the cyclobutanone ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the butenyl group: The butenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide occurs.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(But-2-EN-2-YL)-2-methylcyclopentanone: Similar structure but with a cyclopentanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclohexanone: Similar structure but with a cyclohexanone ring.
(E)-2-(But-2-EN-2-YL)-2-methylcyclopropanone: Similar structure but with a cyclopropanone ring.
Uniqueness
(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-[(E)-but-2-en-2-yl]-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H14O/c1-4-7(2)9(3)6-5-8(9)10/h4H,5-6H2,1-3H3/b7-4+ |
Clave InChI |
LYGHDUWHUIHJTJ-QPJJXVBHSA-N |
SMILES isomérico |
C/C=C(\C)/C1(CCC1=O)C |
SMILES canónico |
CC=C(C)C1(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


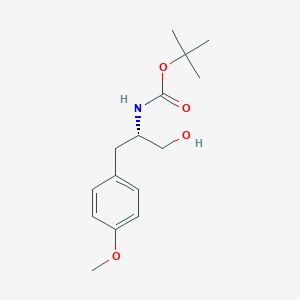
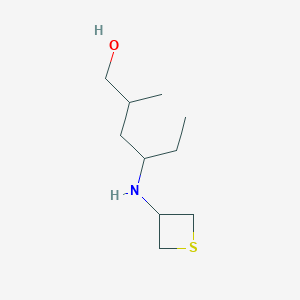

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
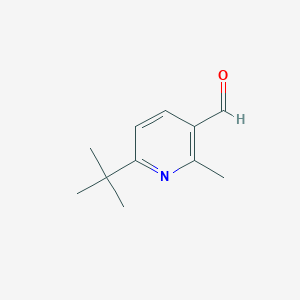
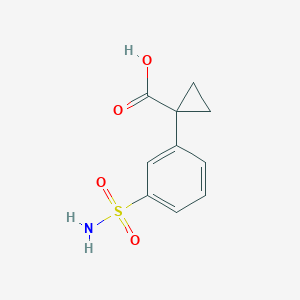
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
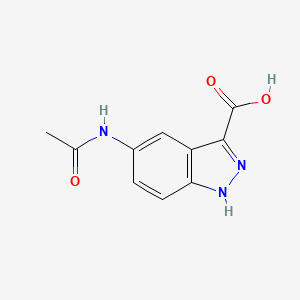

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

